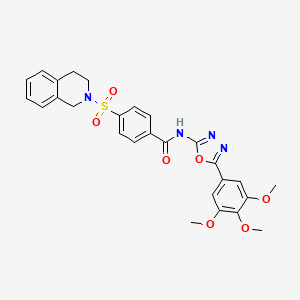

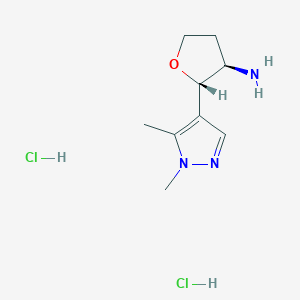

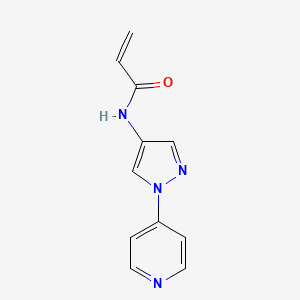

![molecular formula C11H6FN3O2S B2845585 N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-90-0](/img/structure/B2845585.png)

N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a compound that has been synthesized and evaluated for its biological activities . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The reactions involve the formation of intermediate compounds, which are then further reacted to yield the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed based on their C, H, and N analysis . The compound is characterized by its specific gravity, boiling point, and solubility in various solvents .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

One study outlines the synthesis of a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and evaluates their antimicrobial activity. The compounds showed good to moderate activity against selected bacterial and fungal microbial strains, with some showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Anticancer Activity

Another study reports on isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine, which exhibited anticancer activity against various cancer cell lines. The compounds induced cell cycle arrest and apoptosis in Colo205 cells by activating p53 via mitochondrial-dependent pathways (Kumbhare et al., 2014).

Synthesis and Evaluation of Antifungal Activity

Research on the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives demonstrates their antifungal activities, with some compounds showing significant inhibitory effects against various fungi, including Fusarium oxysporum (Xu et al., 2007).

Synthesis and Biological Evaluation of Fluorinated 2-(4-Aminophenyl)benzothiazoles

A study on the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxicity in vitro against human breast cancer cell lines, suggesting their potential for antitumor applications (Hutchinson et al., 2001).

Development of Novel Antitumor Agents

N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide has been identified as a systemically active antitumor agent effective against 3LL Lewis lung carcinoma, showcasing the potential of fluorobenzo[d]thiazol derivatives in cancer therapy (Schnur et al., 1991).

Orientations Futures

The future directions for the research on N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide could involve further biological testing in in vivo models . Additionally, more research could be conducted to explore the potential therapeutic applications of this compound, given its diverse biological activities .

Mécanisme D'action

Target of Action

The primary targets of N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins through the action of COX enzymes . By inhibiting these enzymes, this compound disrupts this pathway, leading to a decrease in prostaglandin production .

Result of Action

The inhibition of COX enzymes and the subsequent decrease in prostaglandin production result in anti-inflammatory and analgesic effects . This makes this compound potentially useful in the treatment of conditions characterized by inflammation and pain .

Propriétés

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FN3O2S/c12-6-1-2-7-9(5-6)18-11(14-7)15-10(16)8-3-4-13-17-8/h1-5H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETKLXPQFVTHGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

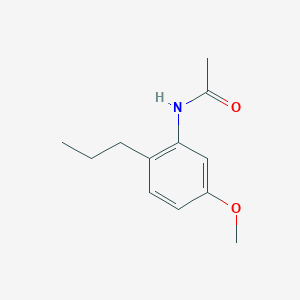

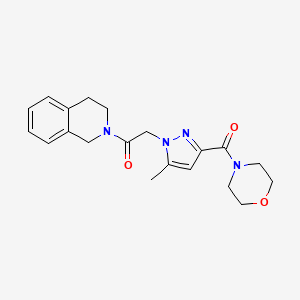

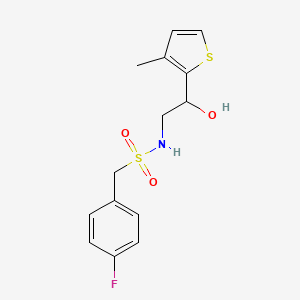

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2845502.png)

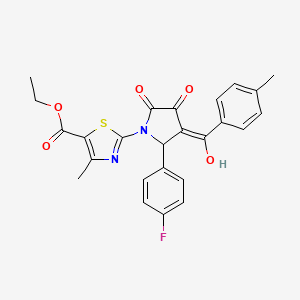

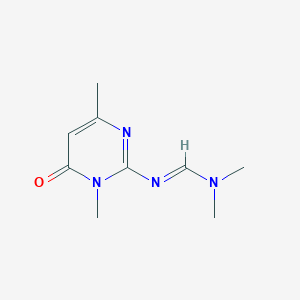

![3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2845506.png)

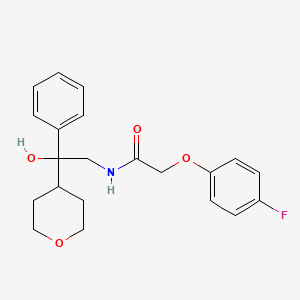

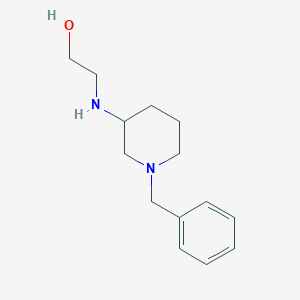

![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2845517.png)